![molecular formula C23H20N2O2S B2833027 (3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone CAS No. 434295-20-2](/img/structure/B2833027.png)

(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

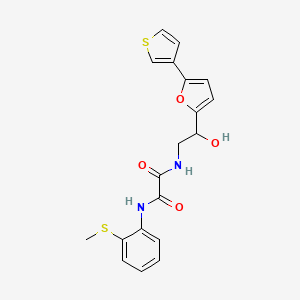

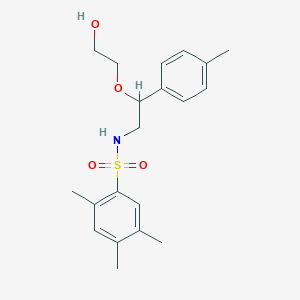

The compound (3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone is a complex organic molecule. It contains a furan ring, a thieno ring, and a pyridine ring, all of which are fused together. The molecule also contains an amino group and a phenyl group .

Synthesis Analysis

Methods have been developed for the synthesis of novel fused pyrano[4,3-b]pyridine derivatives from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate . Reactions of its 3-(phenoxycarbonyl)amino derivative with primary and secondary amines have been studied .Chemical Reactions Analysis

The reactions of its 3-(phenoxycarbonyl)amino derivative with primary and secondary amines have been studied . The reactions with primary amine were accompanied by cyclization with the formation of fused pyrimidines .Physical and Chemical Properties Analysis

The IR spectrum of a similar compound showed absorption bands at 3105, 3303, and 3455 cm –1 due to the NHNH2 group and carbonyl band at 1602 cm –1 . In the 1H NMR spectrum, protons of the hydrazide group resonated at δ 4.40 (NH2) and 8.88 ppm (NH) .科学的研究の応用

Spectroscopic Properties and Quantum Chemistry Calculations

An experimental and theoretical study on the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones revealed insights into their electronic states in various solvents. Quantum chemistry calculations aided in understanding the compounds' conformations and the effects of substitutions on their electronic structures (I. A. Z. Al-Ansari, 2016).

Synthesis and Catalysis

The synthesis of trans-4,5-disubstituted cyclopentenone derivatives through an aza-Piancatelli rearrangement demonstrated the catalytic efficiency of phosphomolybdic acid, showcasing the chemical versatility of furan-2-yl(phenyl)methanol derivatives (B. Reddy et al., 2012).

Biological Evaluation and Docking Studies

Research on novel pyrazoline and pyridin-4-yl methanone derivatives, incorporating furan-2-yl groups, highlighted their anti-inflammatory and antibacterial properties. Microwave-assisted synthesis improved yield and environmental impact, with some compounds showing significant in vivo and in vitro activities (P. Ravula et al., 2016).

Novel Synthetic Approaches

A study on the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives via an aza-Piancatelli rearrangement/Michael reaction provided insights into novel synthetic pathways. This research outlined the efficiency of In(OTf)3 catalysis in achieving high selectivity and yields in short reaction times (B. Reddy et al., 2012).

Antitumor Activity

Investigations into thienopyridine and benzofuran derivatives identified potent anti-tumor agents, demonstrating the significance of molecular structure and bioisosteric substructures in biological activity. This research provided a foundation for developing new cytotoxic agents with improved selectivity against tumorigenic cell lines (I. Hayakawa et al., 2004).

将来の方向性

The future directions for this compound could involve further exploration of its synthesis methods, studying its reactions with other compounds, and investigating its potential biological activities. Fused pyridine derivatives are frequently used structures in drug research, and this compound could be of interest in the development of new drugs .

作用機序

Target of Action

It’s known that similar compounds, such as pyranopyridines, have a broad spectrum of biological properties . They are used as synthons in the design of new fused heterocyclic systems .

Mode of Action

It’s known that reactions of its 3- (phenoxycarbonyl)amino derivative with primary and secondary amines have been studied . The reactions with primary amine were accompanied by cyclization with the formation of fused pyrimidines .

Biochemical Pathways

It’s known that thiophene derivatives, which are part of the compound’s structure, play a vital role in the advancement of organic semiconductors . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

The synthesized compounds showed a weak antibacterial activity . .

Action Environment

It’s known that the product structure depended on the conditions in the reactions with secondary amines .

特性

IUPAC Name |

[6-amino-8-(furan-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-5-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c24-20-19-18(17-12-7-13-27-17)15-10-5-2-6-11-16(15)25-23(19)28-22(20)21(26)14-8-3-1-4-9-14/h1,3-4,7-9,12-13H,2,5-6,10-11,24H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNWXHVXIUVFKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)N=C3C(=C2C4=CC=CO4)C(=C(S3)C(=O)C5=CC=CC=C5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2832948.png)

![4-(5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2832949.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2832951.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2832952.png)

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2832953.png)

![2-(2-fluorophenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2832956.png)

![3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2832964.png)

![[1-(2-Methylpropyl)-1h-pyrazol-5-yl]methanol](/img/structure/B2832967.png)